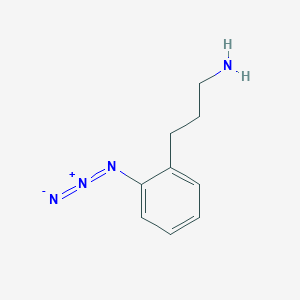
N~1~-(4-Nitrophenyl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Nitrophenyl)hexane-1,6-diamine is an organic compound characterized by the presence of a nitrophenyl group attached to a hexane chain with diamine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Nitrophenyl)hexane-1,6-diamine typically involves the reaction of 4-nitroaniline with hexane-1,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1-(4-Nitrophenyl)hexane-1,6-diamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-aminophenyl)hexane-1,6-diamine, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N~1~-(4-Nitrophenyl)hexane-1,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(4-Nitrophenyl)hexane-1,6-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various biochemical effects. The diamine functionalities allow the compound to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(2-Chloro-4-nitrophenyl)hexane-1,6-diamine: Similar structure but with a chloro substituent.
1,6-Bis(4-nitrophenyl)hexane: Contains two nitrophenyl groups attached to a hexane chain.
Hexamethylene diisocyanate: Used in the production of polyurethane, similar in having a hexane chain but with isocyanate groups.
Uniqueness
N~1~-(4-Nitrophenyl)hexane-1,6-diamine is unique due to its specific combination of a nitrophenyl group and diamine functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
176325-07-8 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N'-(4-nitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H19N3O2/c13-9-3-1-2-4-10-14-11-5-7-12(8-6-11)15(16)17/h5-8,14H,1-4,9-10,13H2 |
Clave InChI |
SONIVKUFEOCWRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCCCCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
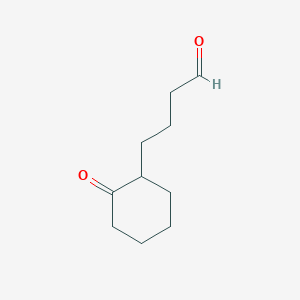
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

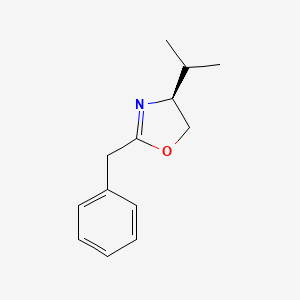

![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)

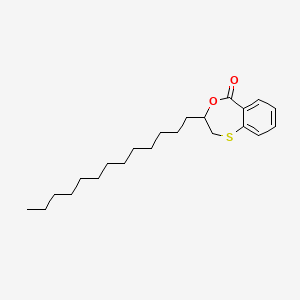
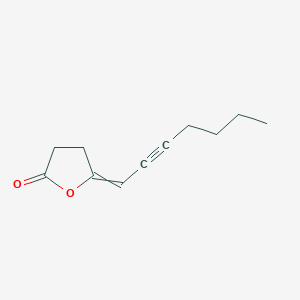
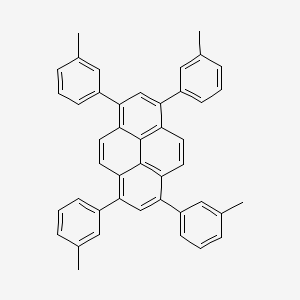
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
